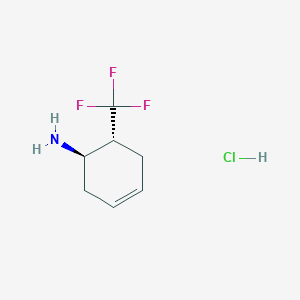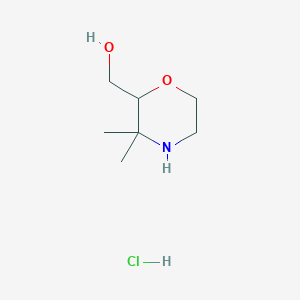
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride, also known as DMHM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHM is a white crystalline powder that is soluble in water and has a molecular formula of C8H18ClNO2.
作用机制
The exact mechanism of action of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce pain and improve cognitive function in animal models. (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to have low toxicity and is well-tolerated in animal studies.
实验室实验的优点和局限性
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has some limitations. It has low solubility in organic solvents, which may limit its use in certain experiments. It also has a relatively short half-life, which may limit its use in long-term studies.
未来方向
There are several future directions for the study of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride. One direction is the further investigation of its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is the synthesis of new derivatives of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride with improved properties. The use of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride in the synthesis of metal-organic frameworks is also an area of ongoing research. Finally, the development of new methods for the synthesis of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride and its derivatives is an area of interest for organic chemists.
Conclusion:
In conclusion, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases. (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride, including the investigation of its potential use in the treatment of various diseases and the synthesis of new derivatives with improved properties.
合成方法
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with morpholine in the presence of a catalyst. This results in the formation of (3,3-dimethylmorpholin-2-yl)methanol. The next step involves the reaction of (3,3-dimethylmorpholin-2-yl)methanol with hydrochloric acid, resulting in the formation of (3,3-dimethylmorpholin-2-yl)methanol;hydrochloride.
科学研究应用
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to possess anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been used as a building block for the synthesis of various compounds. In material science, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been used as a precursor for the synthesis of metal-organic frameworks.
属性
IUPAC Name |
(3,3-dimethylmorpholin-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)6(5-9)10-4-3-8-7;/h6,8-9H,3-5H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIVRYOVOHCNAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1)CO)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

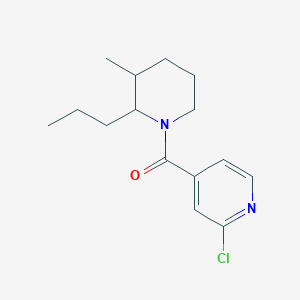
![3-(1H-indol-3-yl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2387834.png)
![5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxylic acid](/img/structure/B2387836.png)

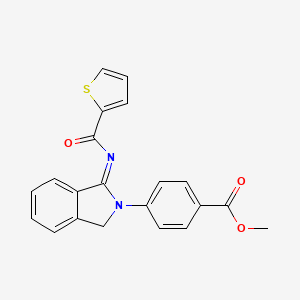
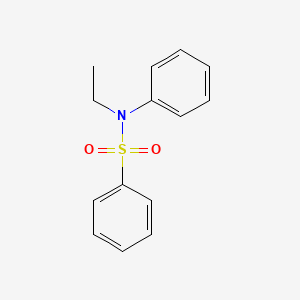
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2387841.png)
![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2387843.png)
![N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2387845.png)

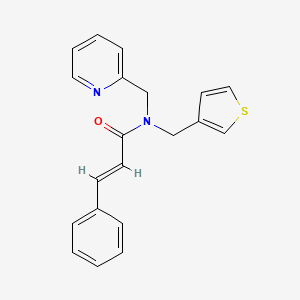
![2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2387849.png)

